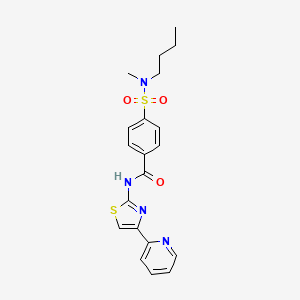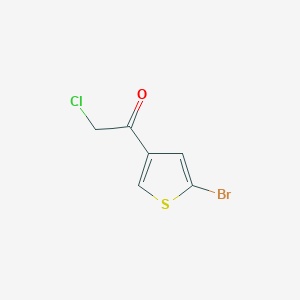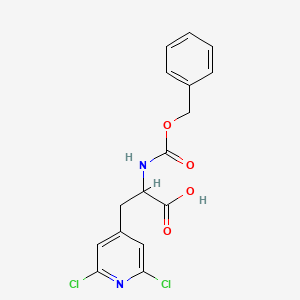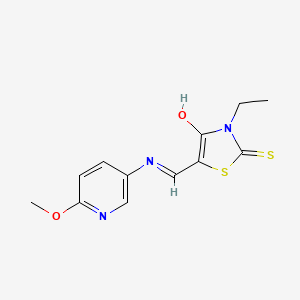![molecular formula C9H8Cl3NO3 B2533823 2,2,2-trichloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate CAS No. 338399-69-2](/img/structure/B2533823.png)
2,2,2-trichloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is primarily used in agriculture to control pests and insects that affect crops. The compound has a molecular formula of C9H8Cl3NO3 and a molecular weight of 284.52 g/mol.
Vorbereitungsmethoden
The synthesis of 2,2,2-trichloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate involves several steps. One common method includes the reaction of 2,2,2-trichloroethanol with a suitable carbamate precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity . Industrial production methods may vary, but they generally follow similar principles, often involving large-scale reactors and continuous processing to maximize efficiency and output .
Analyse Chemischer Reaktionen
2,2,2-Trichloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its effects on various biological systems, including its potential as an insecticide.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its primary use remains in pest control.
Industry: It is used in the formulation of agricultural products and as an intermediate in the synthesis of other chemicals
Wirkmechanismus
The mechanism of action of 2,2,2-trichloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function in insects. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to paralysis and death of the target pests. The molecular targets include the active site of acetylcholinesterase, and the pathways involved are primarily related to neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,2,2-trichloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate include other carbamate pesticides such as carbaryl and aldicarb. Compared to these compounds, this compound is unique due to its specific molecular structure, which imparts distinct chemical properties and biological activity. This uniqueness makes it particularly effective against certain pests and suitable for specific agricultural applications .
Eigenschaften
IUPAC Name |
2,2,2-trichloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3NO3/c10-9(11,12)6-16-8(14)13-4-3-7-2-1-5-15-7/h1-5H,6H2,(H,13,14)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXRMUIEHAGSCD-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CNC(=O)OCC(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/NC(=O)OCC(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2533746.png)

![5-bromo-N-[4-(thiophen-2-yl)oxan-4-yl]pyridine-3-carboxamide](/img/structure/B2533749.png)


![N-[4-(tert-butyl)phenyl]-5-chloro-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2533752.png)
![6-(4-bromobenzenesulfonamido)-N-[(3,4-dichlorophenyl)methyl]hexanamide](/img/structure/B2533754.png)
![ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2533755.png)

![2-{4-[(hydroxyimino)methyl]-3,5-dimethyl-1H-pyrazol-1-yl}acetic acid](/img/structure/B2533760.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2533761.png)

